molecular formula C7H2Br2FN B1409967 3,4-Dibromo-5-fluorobenzonitrile CAS No. 1803777-02-7

3,4-Dibromo-5-fluorobenzonitrile

Cat. No.: B1409967
CAS No.: 1803777-02-7
M. Wt: 278.9 g/mol
InChI Key: RAGZZRWFSZGNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-5-fluorobenzonitrile: is an organic compound with the molecular formula C7H2Br2FN It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms at the 3 and 4 positions and a fluorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzonitrile typically involves the bromination of 5-fluorobenzonitrile. One common method is the direct bromination using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the ammoxidation process, which involves the reaction of a suitable precursor with ammonia and air in the presence of a catalyst, can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 3,4-Dibromo-5-fluoroaniline.

    Oxidation: 3,4-Dibromo-5-fluorobenzoic acid.

Scientific Research Applications

3,4-Dibromo-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds and as a building block for the synthesis of biologically relevant molecules.

    Medicine: Investigated for its potential use in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the bromine and fluorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

    3,4-Dibromo-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    3,4-Dibromo-5-iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.

    3,4-Dibromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 3,4-Dibromo-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .

Biological Activity

3,4-Dibromo-5-fluorobenzonitrile is a compound of interest due to its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, backed by empirical data and case studies.

This compound has a molecular formula of C₇H₂Br₂F N and a molecular weight of 252.90 g/mol. The compound features both bromine and fluorine substituents on the aromatic ring, which influence its reactivity and biological interactions.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, notably inhibiting certain cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification processes in the liver. The binding of this compound to cytochrome P450 can lead to significant alterations in metabolic pathways, potentially resulting in the accumulation of toxic metabolites and affecting overall cellular function .

Cellular Effects

The compound has been shown to modulate several cellular processes:

  • Gene Expression : It influences the expression of genes involved in detoxification and stress responses.
  • Cell Signaling : Alters signaling pathways that govern cellular metabolism and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, a study reported that treatment with this compound led to increased apoptosis in breast cancer cells, indicating its potential as an anticancer agent .

Animal Models

In vivo studies using animal models have shown that administration of this compound at varying doses results in dose-dependent effects on liver enzyme activity. At lower doses, it inhibits enzyme activity without causing significant toxicity; however, higher doses can induce oxidative stress and liver damage .

Research Findings Table

Study TypeFindingsImplications
In VitroInduces apoptosis in breast cancer cellsPotential anticancer therapeutic agent
In VivoDose-dependent inhibition of liver enzymesRisk of liver toxicity at high doses
Enzyme InteractionInhibits cytochrome P450 enzymes leading to altered drug metabolismImportant for drug interactions
Gene ExpressionModulates genes related to detoxification processesMay influence metabolic syndrome therapies

Properties

IUPAC Name

3,4-dibromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZZRWFSZGNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-5-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-5-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-5-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3,4-Dibromo-5-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-5-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-5-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.